molecular formula C13H15NO B079226 4-ethyl-1,3-dimethylquinolin-2-one CAS No. 15112-97-7

4-ethyl-1,3-dimethylquinolin-2-one

Cat. No.: B079226
CAS No.: 15112-97-7
M. Wt: 201.26 g/mol
InChI Key: OCIMGLNGQNDLND-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-dimethylquinolin-2-one is a synthetic quinolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinolinones are a prominent class of nitrogen-containing heterocycles recognized for their versatile biological activities and presence in various pharmacologically active compounds . This specific scaffold serves as a key intermediate for researchers exploring new therapeutic agents. The core quinolinone structure is a privileged scaffold in drug design, with documented potential in developing compounds with antibacterial, anticancer, antimalarial, and antiviral properties . The specific substitution pattern on this compound, including the 1,3-dimethyl and 4-ethyl groups, is typical of structures optimized for target binding and interaction within enzyme pockets. Analogous quinolinone compounds have been successfully employed in structure-activity relationship (SAR) studies to optimize potency, for instance, by achieving close shape complementarity with hydrophobic subpockets in protein targets like the BTB domain of BCL6, a protein relevant in oncology research . This product is intended for research applications as a chemical building block or intermediate in organic synthesis . It can be utilized in the development of novel quinolone derivatives via various synthetic methods, such as the Conrad-Limpach reaction or modifications thereof . Researchers can functionalize this core structure to create diverse compound libraries for high-throughput screening or to probe specific biological mechanisms. Please Note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The specific biological activity and mechanism of action for this compound must be empirically determined by the researcher.

Properties

CAS No.

15112-97-7

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-ethyl-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3

InChI Key

OCIMGLNGQNDLND-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)N(C2=CC=CC=C21)C)C

Canonical SMILES

CCC1=C(C(=O)N(C2=CC=CC=C21)C)C

Other CAS No.

15112-97-7

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reaction initiates with the acid-catalyzed condensation of isatin (1) and a substituted aniline (2), forming a Schiff base intermediate (3). Subsequent cyclization under elevated temperatures (150–180°C) yields the quinolinone scaffold (4). Alkylation or acylation reactions introduce methyl and ethyl groups at positions 1, 3, and 4.

Key Steps :

  • Schiff Base Formation :
    Isatin+AnilineH+Schiff Base\text{Isatin} + \text{Aniline} \xrightarrow{\text{H}^+} \text{Schiff Base}

  • Cyclization :
    Intramolecular nucleophilic attack and dehydration generate the quinolinone ring.

  • Substitution :
    Methylation (CH₃I) and ethylation (C₂H₅Br) at specified positions complete the synthesis.

Optimization Parameters

  • Catalyst : Polyphosphoric acid (PPA) enhances cyclization efficiency by acting as both a solvent and Brønsted acid.

  • Solvent : Solvent-free conditions or polar aprotic solvents (e.g., DMF) improve yields compared to nonpolar alternatives like DCM.

  • Temperature : Reactions typically proceed at 150°C for 6–12 hours.

Table 1: Pfitzinger Reaction Conditions and Yields

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
Isatin + 4-ethylanilinePPASolvent-free15078–85
Isatin + 3-methylanilineH₂SO₄DMF16082

Alternative Cyclization Methods

One-Pot Synthesis Using Polyphosphoric Acid

A fluorinated quinoline analog synthesis (PubMed) demonstrates a one-pot protocol using 2-fluoroaniline and ethyl 2-methylacetoacetate in PPA:

  • Cyclization : 2-Fluoroaniline and ethyl 2-methylacetoacetate react in PPA at 150°C to form 8-fluoro-2,3-dimethylquinolin-4-ol (89.2% yield).

  • Esterification : The intermediate undergoes esterification with substituted benzoic acids using EDC- HCl and DMAP in DMF.

Relevance : Replacing 2-fluoroaniline with 4-ethylaniline could directly yield the target compound.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols prioritize scalability and sustainability:

  • Reactors : Continuous flow systems enhance heat/mass transfer, reducing reaction times and improving purity.

  • Green Chemistry : Solvent-free reactions and recyclable catalysts minimize waste.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Catalyst Loading1–5 mol%<1 mol%
SolventDMF/TolueneSolvent-free
Yield80–85%90–95%

Environmental and Economic Considerations

  • Waste Reduction : Solvent-free protocols reduce hazardous waste generation by 40–60%.

  • Energy Efficiency : Continuous flow reactors lower energy consumption by 30% compared to batch systems.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR : Methyl groups at δ 2.3–2.8 ppm; ethyl group signals at δ 1.2–1.4 (CH₃) and δ 2.5–2.7 (CH₂).

  • 13C NMR : Quinolinone carbonyl at δ 160–165 ppm; aromatic carbons at δ 120–140 ppm.

Crystallographic Validation

Single-crystal X-ray diffraction (as demonstrated for analog 2b in PubMed) confirms molecular geometry and substitution patterns .

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-1,3-dimethylquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with higher oxidation states, while reduction can produce dihydroquinolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-ethyl-1,3-dimethylquinolin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, carbostyril derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: this compound and its derivatives have shown promise as potential therapeutic agents.

    Industry: The compound is used in the development of fluorescent dyes and materials.

Mechanism of Action

The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of quinolinones is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-ethyl-1,3-dimethylquinolin-2-one and related compounds:

Key Observations:

Chalcone-modified quinolinones (e.g., (E)-1-(2,4-dimethylquinolin-3-yl)-3-phenylprop-2-en-1-one) exhibit extended conjugation, enhancing interactions with biological targets like enzymes or DNA .

Biological Activity: Methylated quinolinones (e.g., folimine) are naturally occurring but often lack synthetic bioactivity data . Synthetic derivatives with halogen (e.g., 6-chloro) or acetyl groups demonstrate antimicrobial and antiproliferative properties .

Pharmacological Potential

  • Antimicrobial Activity : Chlorinated or acetylated derivatives show efficacy against microbial pathogens .
  • Anticancer Activity: Chalcone-modified quinolinones inhibit cancer cell proliferation via kinase or tubulin inhibition .
  • Safety Profile : Ethyl and methyl groups may reduce toxicity compared to nitro or halogen substituents, as seen in safer triazole derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-ethyl-1,3-dimethylquinolin-2-one, and how do reaction conditions influence yield?

The synthesis of quinolin-2-one derivatives typically involves cyclization of substituted anthranilic acid precursors or condensation reactions. For example, multi-step protocols may include:

  • Step 1 : Formation of the quinoline core via Pfitzinger or Friedländer reactions using ketones and amino acids under acidic/basic conditions .
  • Step 2 : Introduction of substituents (ethyl and methyl groups) via alkylation or nucleophilic substitution. Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) improves regioselectivity .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound. Yields are influenced by stoichiometry, catalyst choice (e.g., DMAP for acylations), and inert atmospheres to prevent oxidation .

Advanced: How can computational modeling guide the optimization of substituent positioning in this compound derivatives?

Density Functional Theory (DFT) calculations and molecular docking studies can predict electronic effects and steric hindrance caused by substituents. For instance:

  • Electronic Effects : Ethyl groups at position 4 may enhance electron density on the quinolinone ring, altering reactivity in electrophilic substitutions .
  • Steric Considerations : Molecular mechanics simulations (e.g., using ORTEP-III) reveal that 1,3-dimethyl groups introduce torsional strain, affecting crystal packing .
  • Validation : Compare computed NMR/IR spectra with experimental data (e.g., 13C^{13}\text{C} NMR chemical shifts) to refine synthetic routes .

Basic: What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign methyl (δ ~2.5 ppm) and ethyl (δ ~1.2–1.4 ppm) groups, with quinolinone carbonyl at δ ~165–170 ppm .
    • FT-IR : Confirm carbonyl stretch (C=O) at ~1670 cm1^{-1} and N-H vibrations (if present) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves bond lengths (e.g., C=O ~1.22 Å) and dihedral angles, critical for confirming regiochemistry .

Advanced: How do crystallographic data resolve ambiguities in molecular conformation for this compound?

X-ray studies of analogous compounds (e.g., 4-hydroxy-1-methyl-3-phenylquinolin-2-one) reveal:

  • Intermolecular Interactions : Hydrogen bonding between the carbonyl oxygen and adjacent N-H groups stabilizes the lattice, with packing coefficients ~0.75 .
  • Torsional Angles : Ethyl groups at position 4 induce a ~10° deviation from planarity, affecting solubility and melting points .
  • Validation : Use Mercury software to compare experimental and simulated powder XRD patterns, identifying polymorphic forms .

Advanced: What strategies address contradictory biological activity data in this compound derivatives?

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify cell-type-specific effects .
  • Metabolic Stability : Use HPLC-MS to monitor degradation products in simulated physiological conditions (pH 7.4, 37°C) .
  • Target Profiling : Screen against kinase panels or GPCRs to rule off-target interactions, as seen in benzothiazole analogs .

Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (Tdec_\text{dec} > 200°C for similar quinolinones) .
  • Photodegradation : Expose samples to UV light (λ = 254 nm) and monitor changes via TLC or HPLC to assess photosensitivity .
  • Humidity Tests : Store at 75% relative humidity; hygroscopicity data inform packaging requirements (e.g., desiccants) .

Advanced: How can structure-activity relationship (SAR) studies improve the anticancer potential of this compound derivatives?

  • Substituent Variation : Replace the 3-methyl group with halogens (e.g., Cl, Br) to enhance DNA intercalation, as demonstrated in triazole-quinolinone hybrids .
  • Prodrug Design : Introduce acetylated hydroxyl groups to improve bioavailability, with enzymatic hydrolysis studies in liver microsomes .
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation in treated cells .

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